
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide is a complex organic compound with a molecular formula of C14H13ClN2O5S. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide typically involves multiple steps, starting with the nitration of an appropriate aromatic compound. This is followed by a series of substitution reactions to introduce the methoxy and chloro groups. The final step involves the formation of the methanesulfonamide group through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity. Common industrial methods include the use of palladium-catalyzed amination reactions and copper-mediated chemistry .
化学反応の分析
Types of Reactions
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding sulfone.
Reduction: Reduction reactions can be used to convert the nitro group into an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and sulfone derivatives from oxidation reactions .
科学的研究の応用
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
類似化合物との比較
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- (4-Methoxyphenoxy)methyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
- N-(5-Chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(5-Chloro-2-(4-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H13ClN2O6S |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
N-[5-chloro-2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C14H13ClN2O6S/c1-22-9-3-5-10(6-4-9)23-14-8-13(17(18)19)11(15)7-12(14)16-24(2,20)21/h3-8,16H,1-2H3 |
InChIキー |
OQLHBHUJIDNRDB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=CC(=C(C=C2NS(=O)(=O)C)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
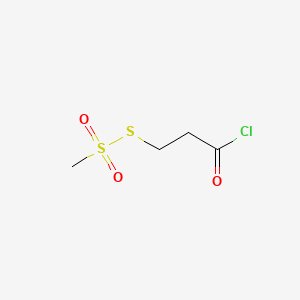
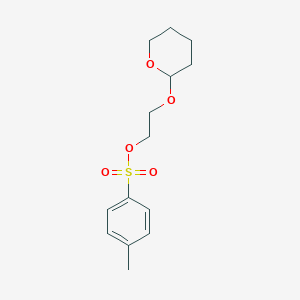
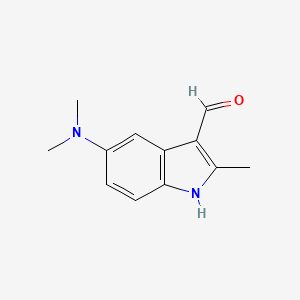
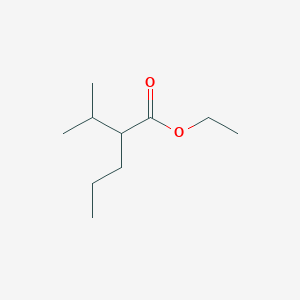
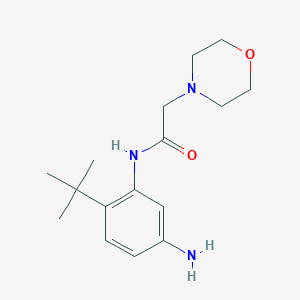
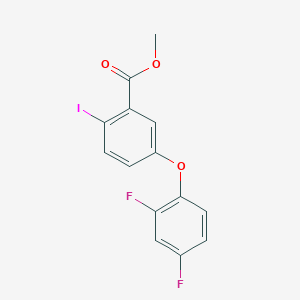
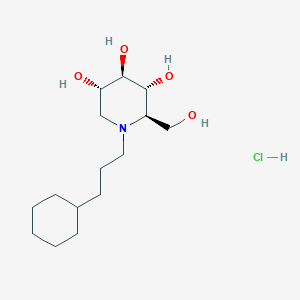
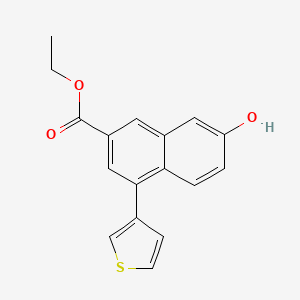
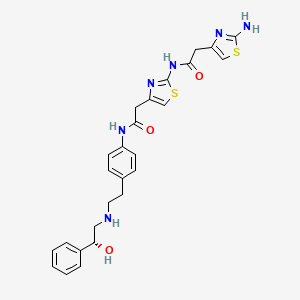
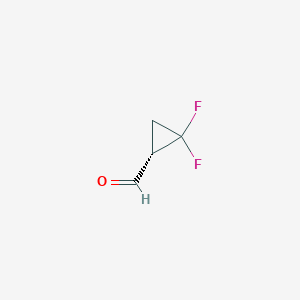
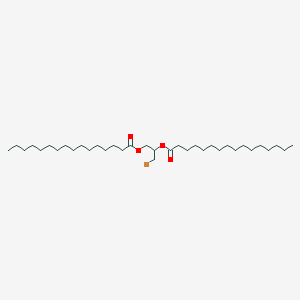
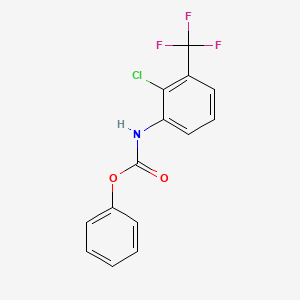
![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)
